molecular formula C22H31ClN2O5 B12804915 N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 98795-90-5

N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B12804915
CAS No.: 98795-90-5
M. Wt: 438.9 g/mol
InChI Key: JCSHBQFIUOGFLG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named This compound , reflecting its functional groups and substitution patterns. The IUPAC name derives from the benzamide core, where the phenyl group at position 4 is substituted with a 2-(diethylamino)ethoxy chain, and the benzamide moiety carries three methoxy groups at positions 3, 4, and 5. The hydrochloride salt designation indicates the presence of a protonated tertiary amine stabilized by a chloride counterion.

The molecular formula C₂₂H₃₁ClN₂O₅ accounts for 22 carbon atoms, 31 hydrogens, one chlorine atom, two nitrogens, and five oxygens. Key structural components include:

  • A 3,4,5-trimethoxybenzoyl group (C₁₀H₁₁O₄)
  • A 4-(2-diethylaminoethoxy)aniline moiety (C₁₂H₂₀N₂O)
  • A hydrochloride counterion (HCl)

A comparative analysis of molecular weights reveals that the free base form (C₂₂H₃₀N₂O₅) has a molecular mass of 414.49 g/mol, while the hydrochloride salt increases to 451.94 g/mol due to the addition of HCl.

Structural Component Formula Segment Molecular Weight Contribution (g/mol)
3,4,5-Trimethoxybenzoyl C₁₀H₁₁O₄ 195.19
4-(2-Diethylaminoethoxy)phenyl C₁₂H₂₀N₂O 208.29
Hydrochloride HCl 36.46

Crystallographic Structure and Conformational Isomerism

While crystallographic data for this specific compound remains unreported in the literature, its structural flexibility suggests potential for conformational isomerism. The 2-diethylaminoethoxy side chain introduces rotational freedom around three key bonds:

  • The ether oxygen-phenyl linkage
  • The ethoxy C-O bond
  • The N-C bond in the diethylamino group

This flexibility allows the molecule to adopt multiple low-energy conformers, which may influence its intermolecular interactions and solubility. The 3,4,5-trimethoxybenzamide group exhibits restricted rotation due to resonance stabilization of the amide bond, creating a planar configuration that enhances π-π stacking potential.

Quantum mechanical calculations predict a collision cross-section of 198.6 Ų for the protonated form ([M+H]⁺), indicating a moderately compact three-dimensional structure. The absence of reported single-crystal X-ray diffraction data highlights an area for future research, particularly regarding packing arrangements in the solid state.

Comparative Analysis with Structural Analogs: 4-[2-(Diethylamino)ethoxy]benzophenone Derivatives

The target compound shares structural homology with 4-[2-(Diethylamino)ethoxy]benzophenone (C₁₉H₂₃NO₂), a related derivative documented in PubChem (CID 69931). Key comparative features include:

Feature Target Compound 4-[2-(Diethylamino)ethoxy]benzophenone
Core Structure Benzamide Benzophenone
Aromatic Substitution 3,4,5-Trimethoxy Unsubstituted phenyl
Side Chain 2-Diethylaminoethoxy 2-Diethylaminoethoxy
Molecular Formula C₂₂H₃₁ClN₂O₅ C₁₉H₂₃NO₂
Hydrogen Bond Donors 2 (amide NH, HCl) 0

The replacement of the benzophenone carbonyl with a benzamide group introduces additional hydrogen-bonding capacity via the NH moiety, potentially enhancing biological target interactions. The 3,4,5-trimethoxy substitution pattern increases steric bulk and electron-donating character compared to the unsubstituted phenyl ring in the analog, which may influence:

  • Solubility in polar solvents
  • Metabolic stability
  • Binding affinity to aromatic recognition sites

Notably, both compounds share the 2-diethylaminoethoxy side chain , which contributes to:

  • pH-dependent solubility (tertiary amine protonation)
  • Membrane permeability
  • Cation-π interaction potential

The hydrochloride salt form of the target compound further differentiates its physicochemical properties from the neutral benzophenone analog, particularly in terms of crystalline packing forces and hygroscopicity.

Properties

CAS No.

98795-90-5

Molecular Formula

C22H31ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

diethyl-[2-[4-[(3,4,5-trimethoxybenzoyl)amino]phenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C22H30N2O5.ClH/c1-6-24(7-2)12-13-29-18-10-8-17(9-11-18)23-22(25)16-14-19(26-3)21(28-5)20(15-16)27-4;/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,23,25);1H

InChI Key

JCSHBQFIUOGFLG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(2-diethylaminoethoxy)aniline with 3,4,5-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar structural motifs exhibit promising antimicrobial properties. For instance, compounds with analogous structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Studies have demonstrated that N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it could potentially inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Applications in Scientific Research

  • Pharmaceutical Development :
    • The compound is being investigated for its potential use in developing new antimicrobial and anticancer drugs.
    • Its structural features make it a candidate for modifications aimed at enhancing efficacy and reducing toxicity.
  • Molecular Docking Studies :
    • Computational studies are being conducted to understand the binding interactions between this compound and various biological targets. This helps in predicting its pharmacological profile and optimizing its structure for better activity .
  • Biological Mechanism Exploration :
    • Research is ongoing to elucidate the detailed mechanisms through which this compound exerts its biological effects. Understanding these pathways is crucial for its application in therapeutic settings.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of benzamide compounds similar to this compound against clinical isolates of bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In another study, the cytotoxic effects of this compound were assessed on human breast adenocarcinoma cell lines using the Sulforhodamine B assay. The findings revealed that the compound significantly inhibited cell proliferation at micromolar concentrations, leading to further exploration into its use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets within biological systems. It is known to interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Core

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()
  • Structure: Replaces the diethylaminoethoxy group with a bromine atom.
  • Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene.
  • Properties: Exhibits hydrogen bonding (N–H···O) in crystal packing, forming chains along [101]. Lacks the ionizable amino group, reducing solubility in aqueous media compared to the hydrochloride salt of the target compound .
Tenovin-37 ()
  • Structure: Incorporates a thiourea-linked dimethylaminopentanamide side chain.
  • Synthesis: Uses 3,4,5-trimethoxybenzoyl chloride with N-(4-aminophenyl)-5-(dimethylamino)pentanamide.
  • Properties: Melts at 115–117°C (lower than many analogs).

Heterocyclic and Hybrid Derivatives

N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a, )
  • Structure: Combines a furan ring and chlorophenylamino group.
  • Synthesis : Oxazolone intermediate reacted with 3-chloroaniline.
  • Properties : Higher melting point (248–250°C) due to rigid planar structure. Demonstrates cytotoxic activity, likely via kinase inhibition, contrasting with the antiemetic use of the target compound .
N-(1-(2-(Benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5c, )
  • Structure : Integrates a triazolopyrimidine-heterocyclic system.
  • Properties : High yield (93%) and white solid form. The triazolopyrimidine moiety may target viral or cancer-related enzymes, diverging from the dopamine receptor focus of the target compound .

Aminoalkyl Side Chain Modifications

Trimethobenzamide Hydrochloride (Target Compound vs. Dimethylamino Analogs)
  • Key Difference: The target compound has a diethylaminoethoxy group, while analogs like N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide (CAS 554-92-7) feature a dimethylamino group.

Pharmacological and Physicochemical Data Table

Compound Name Core Structure Key Substituent Melting Point (°C) Biological Activity Reference
Trimethobenzamide Hydrochloride 3,4,5-Trimethoxybenzamide Diethylaminoethoxyphenyl Not reported Antiemetic (D2 antagonist)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide 4-Bromophenyl Not reported Crystallography studies
Tenovin-37 3,4,5-Trimethoxybenzamide Thiourea-dimethylaminopentanamide 115–117 Anticancer (proteasome)
Compound 2a () 3,4,5-Trimethoxybenzamide Furan-chlorophenylamino 248–250 Cytotoxic

Biological Activity

N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound with notable biological activity. It belongs to a class of benzamide derivatives known for their pharmacological properties. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 2- or 4-(diethylamino-lower alkoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride in an organic solvent like acetonitrile. The process typically yields the compound in its hydrochloride form, facilitating purification and characterization .

  • Molecular Formula : C22H31ClN2O5
  • Molecular Weight : 438.945 g/mol
  • Melting Point : 172-173 °C
  • Boiling Point : 491.6 °C at 760 mmHg .

Research indicates that compounds similar to N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamide exhibit significant biological activities, including antiproliferative effects on mammalian cells. These effects are often attributed to their ability to inhibit topoisomerase II, an essential enzyme involved in DNA replication and repair .

Antiproliferative Effects

A study demonstrated that derivatives containing diethylaminomethyl groups exhibited marked antiproliferative effects when tested on various cancer cell lines. This activity was enhanced under specific conditions such as UVA activation, suggesting potential applications in photochemotherapy .

Case Studies

  • Topoisomerase Inhibition : A series of experiments showed that benzopsoralens with similar structural motifs to our compound inhibited topoisomerase II effectively. This inhibition led to decreased cell proliferation in vitro, highlighting the therapeutic potential for cancer treatment .
  • Respiratory Stimulation : Another study observed that related compounds stimulated mitochondrial respiration in rat liver cells, indicating a potential role in metabolic modulation .

Comparative Biological Activity

Compound NameBiological ActivityMechanism
N-(4-(2-Diethylaminoethoxy)phenyl)-3,4,5-trimethoxybenzamideAntiproliferativeTopoisomerase II inhibition
11-(Diethylaminomethyl)benzopsoralenAntiproliferativeTopoisomerase II inhibition
3,5-bis(benzylidene)-4-piperidone methiodidesRespiratory stimulationMitochondrial respiration enhancement

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in:

  • Cancer Therapy : Due to its antiproliferative properties and ability to inhibit key enzymes involved in DNA processes.
  • Metabolic Disorders : Its effects on mitochondrial function may offer insights into treatments for metabolic syndromes.

Q & A

Q. Tables for Reference

Analytical Data Comparison
Parameter
¹H NMR (CDCl₃) δ (ppm)
HRMS [M+H]⁺
HPLC Retention Time
Crystallographic Data
Space group
Unit cell (Å)
β angle

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